Cannflavin B
Overview
Description
Cannflavin B is a flavonoid unique to hemp sprouts . It’s one of the 23 flavonoids that have been identified in cannabis . Cannflavins are a group of prenylflavonoids derived from Cannabis sativa L . They are unrelated to THC and other cannabinoids .
Synthesis Analysis
Cannflavins A and B are biosynthesized by prenylation of chrysoeriol . An aromatic prenyltransferase from C. sativa (CsPT3) was identified that catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to the methylated flavone, chrysoeriol, to produce cannflavins A and B, respectively .Scientific Research Applications
Anti-Inflammatory Applications
Specific Scientific Field
Pharmacology and Medicine
Summary of the Application
Cannflavin B, along with Cannflavin A, has been recognized for its potent anti-inflammatory properties . These compounds have been shown to inhibit the production of prostaglandin E2, a compound implicated in driving inflammation and inflammatory disease processes .
Methods of Application or Experimental Procedures
The anti-inflammatory properties of Cannflavin B were discovered through in vitro studies. These studies involved the treatment of cells with Cannflavin A and B, followed by the measurement of prostaglandin E2 production .
Results or Outcomes
Cannflavin A and B demonstrated potent anti-inflammatory activity via inhibition of 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release (CFL-A half maximal inhibitory concentration (IC50): 0.7μM; CFL-B IC50: 0.7μM) and microsomal prostaglandin E synthase-1 (CFL-A IC50: 1.8μM; CFL-B IC50: 3.7μM) .
Anti-Cancer Applications
Specific Scientific Field
Oncology
Summary of the Application
Isocannflavin B, an isomer of Cannflavin B, has been studied for its potential as an immunotherapy agent in pancreatic cancer cell models .
Methods of Application or Experimental Procedures
The effectiveness of Isocannflavin B was tested in vitro on pancreatic cancer cell models. The compound was attached to a radiotherapy biomaterial, a traditional cancer treatment method .
Results or Outcomes
The study showed that Isocannflavin B was effective as an immunotherapy agent in pancreatic cancer cell models when attached to a radiotherapy biomaterial .
Anti-Oxidation Applications
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
Cannflavin A, a compound closely related to Cannflavin B, has been reported to have anti-oxidation properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Methods of Application or Experimental Procedures
The anti-oxidation properties of Cannflavin A were discovered through in vitro studies. These studies involved the treatment of cells with Cannflavin A and then measuring the antioxidant activity .
Results or Outcomes
The study found that Cannflavin A demonstrated anti-oxidation properties . However, more research is needed to fully understand the potential of Cannflavin B and its isomers in this field.
Anti-Parasitic Applications
Specific Scientific Field
Parasitology and Medicine
Summary of the Application
Cannflavin A and Cannflavin C have been studied for their anti-parasitic activity . Parasitic infections are a big problem in many parts of the world and finding new treatments is a key area of research.
Methods of Application or Experimental Procedures
The anti-parasitic properties of Cannflavin A and C were discovered through in vitro studies. These studies involved the treatment of parasitic cells with Cannflavin A and C .
Results or Outcomes
The study found that Cannflavin A and C demonstrated anti-parasitic activity . However, more research is needed to fully understand the potential of Cannflavin B and its isomers in this field.
Safety And Hazards
Future Directions
Cannflavin B has shown promising results in reducing the viability of taxol-resistant breast cancer cells . It can act synergistically with cannabinoids and paclitaxel . Future studies should be completed in in vivo models to confirm the anti-cancer effects of cannflavin A and B . There is growing evidence to demonstrate that cannflavins may have significant therapeutic potentials in a number of research areas .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUTZUASDSIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317814 | |
Record name | Cannaflavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannflavin B | |
CAS RN |
76735-58-5 | |
Record name | Cannflavin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannflavin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannaflavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNFLAVIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.